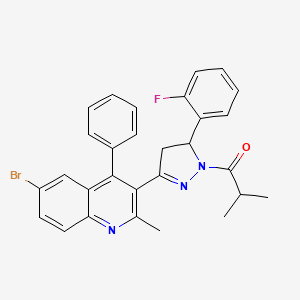

![molecular formula C9H5F4N B2510405 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile CAS No. 1803611-54-2](/img/structure/B2510405.png)

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

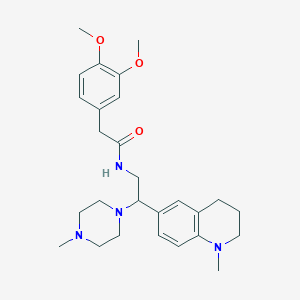

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile is a chemical compound with the molecular formula C9H5F4N . It is also known as 2-(Trifluoromethyl)phenyl acetonitrile .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (a six-membered carbon ring) with a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to it. The phenyl ring is also attached to an acetonitrile group (-CH2-CN) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been used as reactants in the preparation of aminopyridines through amination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.14 , a density of 1.364 g/mL at 25 °C , and a boiling point of 222-223 °C . The compound is a solid at room temperature .Scientific Research Applications

Fluoroalkylation in Aqueous Media

Fluorine-containing functionalities, including 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile, are crucial in the design of pharmaceuticals, agrochemicals, and functional materials due to their unique effects on physical, chemical, and biological properties. The progression of aqueous fluoroalkylation over the past decades has been notable, focusing on environmentally friendly methods of incorporating fluorinated or fluoroalkylated groups into molecules. Recent developments in catalytic systems and reagents have significantly contributed to these reactions, with water often used as a solvent or reactant. This approach paves the way for green chemistry, promoting mild and efficient integration of these groups under environmentally benign conditions (Song et al., 2018).

Synthesis of Fluorinated Compounds

The synthesis of this compound, a key intermediate in the production of certain materials, has been explored due to its potential applications. Although practical methods for its synthesis exist, challenges related to cost and environmental concerns are still present. The development of more efficient and eco-friendly synthesis techniques is a subject of ongoing research, aiming to make this process more viable and sustainable for large-scale production (Qiu et al., 2009).

Material Science: Fluorinated Graphite Intercalation Compounds

Studies have explored the properties and applications of fluorinated graphite intercalation compounds (FGICs), which involve this compound. These compounds exhibit interesting dynamics, structure, and bonding characteristics, largely due to the absence of charge transfer and predominantly van der Waals interactions. Understanding the molecular dynamics, phase transitions, and molecular arrangement in these materials provides valuable insights for potential applications in various technological fields (Panich, 1993).

Environmental and Health Monitoring: Detection of Fluorochemicals

The presence of organic fluorochemicals, such as this compound, in humans and the environment raises concerns due to their potential toxicity. Developing methods for measuring trace levels of these chemicals in biological samples is crucial for monitoring human exposure and assessing health risks. The advancement in analytical techniques contributes to our understanding of the distribution and potential impact of these compounds (Kuklenyik et al., 2004).

Safety and Hazards

Properties

IUPAC Name |

2-fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRGQOVRUPVKJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate](/img/structure/B2510324.png)

![N-Benzo[1,3]dioxol-5-yl-3-oxo-3-phenyl-propionamide](/img/structure/B2510326.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2510328.png)

![2-Prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2510332.png)

![Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid](/img/structure/B2510333.png)

![2-[(4-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2510338.png)

![3-(4-fluorobenzyl)-2-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510341.png)

![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510342.png)